Boc-Beta-Ala-OSu
Overview
Description
Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .
Molecular Structure Analysis
Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18)
.
Physical And Chemical Properties Analysis
Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .
Scientific Research Applications
Peptide Design and Structure
Boc-Beta-Ala-OSu plays a crucial role in the design of peptides, particularly in the construction of beta-hairpin structures. For instance, the synthetic nonapeptide Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe was constructed to achieve a beta-hairpin structure containing a central three-residue loop. This design was based on expanding a two-residue loop in a peptide beta-hairpin, demonstrating the utility of Boc-Beta-Ala-OSu in peptide engineering (Rai, Raghothama, & Balaram, 2006).
Amyloid-like Fibril Formation
Boc-Beta-Ala-OSu is significant in the study of amyloid-like fibrils. The model tripeptide Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe forms an infinite parallel beta-sheet structure through intermolecular interactions. This finding is crucial for understanding neurodegenerative diseases causing amyloid aggregates (Maji, Drew, & Banerjee, 2001).
Proteomics and Biochemical Analysis
In proteomics, Boc-Ala-OSu is used in TAG-TMTpro, a novel approach for quantitative proteomic studies. This technique involves introducing Ala residues to peptides prior to labeling, significantly enhancing the analytical capabilities in proteomic research (Wu, Shen, & Zhang, 2022).
Conformational Studies of Peptides
Boc-Beta-Ala-OSu aids in the conformational analysis of peptides. For instance, the study of the conformation of a 16-residue zervamicin IIA analog peptide, containing a Boc group, helped in understanding the peptide's structural features, like 3(10)-helix, alpha-helix, and beta-bend ribbon (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).
Hydrophobic Interactions and Peptide Stability
Boc-Beta-Ala-OSu also plays a role in understanding the influence of hydrophobic interactions on peptide stability. The synthesis and X-ray crystal structure analysis of peptides incorporating beta-Ala, such as Boc-beta-Ala-Pda, provided insights into how hydrophobic interactions affect peptide conformation (Thakur & Kishore, 2001).
Future Directions
While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWATMRQKCTKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443523 | |
Record name | Boc-Beta-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Beta-Ala-OSu | |
CAS RN |
32703-87-0 | |
Record name | Boc-Beta-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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